Cas no 1346597-83-8 (4-(4-Chlorophenyl)-2,6-piperidinedione-d4)

4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is a deuterated analog of 4-(4-chlorophenyl)-2,6-piperidinedione, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, improving signal resolution and reducing metabolic interference in tracer applications. Its stable deuterium incorporation ensures minimal kinetic isotope effects, making it suitable for mechanistic and pharmacokinetic research. The chlorophenyl substitution further contributes to its structural specificity, enabling precise investigations in medicinal chemistry and drug metabolism. This compound is particularly valuable for quantitative analysis and isotopic dilution techniques, offering researchers a reliable tool for high-precision studies.
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 structure
1346597-83-8 structure
Product Name:4-(4-Chlorophenyl)-2,6-piperidinedione-d4
CAS No:1346597-83-8
MF:C11H10ClNO2
MW:223.655601978302
CID:4554905
Update Time:2025-05-19

4-(4-Chlorophenyl)-2,6-piperidinedione-d4 Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenyl)-2,6-piperidinedione-d4
    • Inchi: 1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
    • InChI Key: KOZWYRYCGOBBKD-UHFFFAOYSA-N
    • SMILES: c1cc(C2CC(=O)NC(=O)C2)ccc1Cl

4-(4-Chlorophenyl)-2,6-piperidinedione-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379582-1mg
4-(4-Chlorophenyl)-2,6-piperidinedione-d4
1346597-83-8
1mg
$ 201.00 2023-04-18
TRC
C379582-10mg
4-(4-Chlorophenyl)-2,6-piperidinedione-d4
1346597-83-8
10mg
$ 1596.00 2023-04-18

Additional information on 4-(4-Chlorophenyl)-2,6-piperidinedione-d4

Introduction to 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 (CAS No. 1346597-83-8)

The compound 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, identified by the CAS number 1346597-83-8, represents a significant advancement in the field of pharmaceutical chemistry and molecular research. This deuterated derivative of piperidine-based compounds has garnered attention due to its unique structural properties and potential applications in drug discovery and biochemical studies.

At the core of its molecular structure lies a piperidine ring, a six-membered heterocyclic compound featuring one nitrogen atom. This nitrogen-rich scaffold is highly versatile, serving as a crucial component in numerous pharmacologically active molecules. The introduction of deuterium atoms (denoted by "-d4") into the molecule enhances its stability and purity, making it an invaluable tool for analytical and synthetic chemistry applications.

The 4-(4-Chlorophenyl)-2,6-piperidinedione moiety further distinguishes this compound. The presence of a chlorophenyl group at the 4-position introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. This feature is particularly relevant in the design of targeted therapies, where precise molecular interactions are critical for efficacy.

In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with unprecedented accuracy. The deuterated version of this molecule allows for more precise kinetic studies, helping to elucidate reaction mechanisms and optimize synthetic pathways. This has been particularly beneficial in the development of protease inhibitors, where subtle modifications can significantly alter enzyme inhibition profiles.

The pharmaceutical industry has been actively exploring piperidine derivatives for their potential as central nervous system (CNS) therapeutics. The structural motif of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 exhibits properties that make it a promising candidate for drugs targeting neurological disorders. Preclinical studies have indicated that such derivatives may interact with key neurotransmitter receptors, offering avenues for treating conditions like epilepsy and depression.

Moreover, the incorporation of deuterium atoms into pharmaceuticals has emerged as a strategic approach to improve metabolic stability and reduce degradation rates. This modification can extend the half-life of drugs, potentially leading to more cost-effective and efficient treatments. The use of deuterated piperidine compounds aligns with this growing trend in medicinal chemistry, where precision and efficiency are paramount.

Recent research has also highlighted the role of isotope labeling in understanding biological processes at a molecular level. By employing compounds like 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, scientists can track metabolic pathways with greater clarity. This has opened new avenues in metabolomics and pharmacokinetics, allowing for a deeper understanding of how drugs are processed within living systems.

The synthesis of this compound involves sophisticated organic reactions that require careful optimization to ensure high yield and purity. Techniques such as deuteration under controlled conditions are employed to introduce deuterium atoms at specific positions without compromising the overall structure. These synthetic methodologies are critical for producing compounds suitable for both research and therapeutic applications.

In conclusion, 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 (CAS No. 1346597-83-8) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features, combined with its deuterated form, make it an indispensable tool for researchers aiming to develop novel therapeutics and understand complex biological mechanisms. As scientific methodologies continue to evolve, compounds like this will undoubtedly play a pivotal role in advancing medical science.

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